

Application Notes and Protocols for the Analysis of 3'-Methylflavokawin B

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Methylflavokawin B, also known as Flavokawin B, is a prominent chalcone naturally occurring in the kava plant (Piper methysticum).[1][2] This bioactive compound has garnered significant attention within the scientific community due to its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2] Flavokawin B has demonstrated cytotoxic effects against various cancer cell lines, such as those of the colon, bladder, and breast, by inducing apoptosis and cell cycle arrest.[1][3] Given its therapeutic potential, rigorous analytical characterization is paramount for its application in research and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural elucidation and quantification of natural products like **3'-Methylflavokawin** B. NMR provides detailed information about the carbon-hydrogen framework, while MS offers precise molecular weight determination and fragmentation patterns crucial for structural confirmation. These application notes provide a comprehensive overview and detailed protocols for the NMR and mass spectrometry analysis of **3'-Methylflavokawin** B.

Structural and Spectroscopic Data

The structural confirmation of **3'-Methylflavokawin** B relies on the synergistic interpretation of NMR and MS data. Below is a summary of the key spectroscopic data.





Quantitative NMR and Mass Spectrometry Data

Summary

Parameter	Value	Reference
Molecular Formula	C17H16O4	Inferred from MS
Molecular Weight	284.31 g/mol	Inferred from MS
¹ H NMR (CDCl ₃ , 500 MHz) δ (ppm)	See Table 2	Syah, et al.
13 C NMR (CDCl ₃ , 125 MHz) δ (ppm)	See Table 2	Syah, et al.
High-Resolution MS (ESI-TOF) m/z	[M+H] ⁺ 285.1070	Inferred
Key MS/MS Fragments (m/z)	181, 153, 121, 103	Inferred

Detailed NMR Assignments

The complete ¹H and ¹³C NMR assignments for **3'-Methylflavokawin** B are presented in Table 2, based on data reported by Syah, et al. These assignments are crucial for the unambiguous identification of the compound.



Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2'	-	162.9
4'	-	166.0
6'	-	159.2
1'	-	106.2
3'	6.13 (d, J=2.3 Hz)	93.6
5'	6.09 (d, J=2.3 Hz)	91.2
α	7.84 (d, J=15.6 Hz)	127.8
β	7.91 (d, J=15.6 Hz)	142.5
1	-	135.0
2, 6	7.62 (d, J=7.8 Hz)	128.5
3, 5	7.41 (t, J=7.8 Hz)	129.0
4	7.40 (t, J=7.8 Hz)	130.5
C=O	-	192.6
4'-OCH₃	3.93 (s)	55.9
6'-OCH₃	3.90 (s)	55.6
2'-OH	14.41 (s)	-

Experimental Protocols

Detailed methodologies for the NMR and mass spectrometry analysis of **3'-Methylflavokawin** B are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted to specific instrumentation.

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for the structural elucidation of **3'-Methylflavokawin** B.



Materials:

- 3'-Methylflavokawin B sample (5-10 mg)
- Deuterated chloroform (CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 500 MHz)

Procedure:

- Sample Preparation: Accurately weigh 5-10 mg of the purified 3'-Methylflavokawin B sample and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.



- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase and baseline correct the spectra.
 - Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
 - Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Analysis

Objective: To determine the accurate mass and fragmentation pattern of **3'-Methylflavokawin** B for molecular formula confirmation and structural characterization.

Materials:

- 3'-Methylflavokawin B sample
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Liquid chromatography-quadrupole time-of-flight tandem mass spectrometer (LC-Q-TOF-MS/MS)

Procedure:

- Sample Preparation: Prepare a stock solution of **3'-Methylflavokawin** B in methanol at a concentration of 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 μg/mL.
- LC-MS/MS System Configuration:
 - Liquid Chromatography:

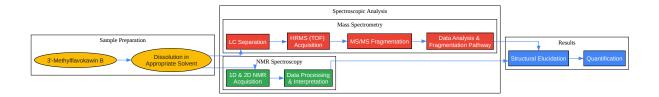


- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 1-5 μL.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3.5-4.5 kV.
 - Drying Gas Temperature: 300-350 °C.
 - Drying Gas Flow: 8-12 L/min.
 - Nebulizer Pressure: 30-45 psi.
 - MS Scan Range: m/z 50-500.
 - MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ions.
- Data Acquisition:
 - Acquire full scan HRMS data to determine the accurate mass of the protonated molecule [M+H]+.
 - Acquire MS/MS data by selecting the [M+H]+ ion as the precursor.
- Data Analysis:



- Determine the elemental composition from the accurate mass measurement.
- Propose a fragmentation pathway based on the observed product ions in the MS/MS spectrum. Common fragmentations for chalcones include cleavages of the α ,β-unsaturated ketone system and losses from the aromatic rings.

Visualizations Experimental Workflow

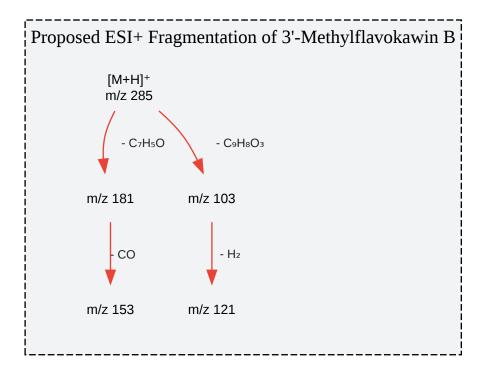


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Caption: Workflow for the NMR and mass spectrometry analysis of 3'-Methylflavokawin B.

Proposed Mass Spectrometry Fragmentation Pathway





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Caption: Proposed fragmentation pathway for **3'-Methylflavokawin** B in positive ESI mode.

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